molecular formula C24H24N2O5 B11478286 4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

4-acetyl-3-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-5-(3-methoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11478286
M. Wt: 420.5 g/mol
InChI Key: RBMHFILJQLTJPZ-UHFFFAOYSA-N
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Description

4-ACETYL-3-HYDROXY-1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features an indole moiety, a pyrrole ring, and various functional groups. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, such as 4-ACETYL-3-HYDROXY-1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE, often involves multi-step reactions. One common method includes the Larock heteroannulation reaction, which uses 4-methoxy-2-iodoaniline and disilylated alkyne to form the indole core .

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

4-ACETYL-3-HYDROXY-1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional hydroxyl or carbonyl groups, while reduction could produce more saturated derivatives .

Scientific Research Applications

4-ACETYL-3-HYDROXY-1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ACETYL-3-HYDROXY-1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The indole moiety allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ACETYL-3-HYDROXY-1-[2-(5-METHOXY-1H-INDOL-3-YL)ETHYL]-5-(3-METHOXYPHENYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development .

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

3-acetyl-4-hydroxy-1-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(3-methoxyphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H24N2O5/c1-14(27)21-22(15-5-4-6-17(11-15)30-2)26(24(29)23(21)28)10-9-16-13-25-20-8-7-18(31-3)12-19(16)20/h4-8,11-13,22,25,28H,9-10H2,1-3H3

InChI Key

RBMHFILJQLTJPZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)OC)CCC3=CNC4=C3C=C(C=C4)OC)O

Origin of Product

United States

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